molecular formula C9H7FO B1628544 5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene CAS No. 939760-62-0

5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene

Cat. No.: B1628544
CAS No.: 939760-62-0
M. Wt: 150.15 g/mol
InChI Key: RULQWECAZVIBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene is a chemical compound with the molecular formula C9H7FO It is a fluorinated derivative of cyclopropa[a]indene, featuring a unique structure that includes a fused cyclopropane and oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of a cyclopropa[a]indene derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce various hydrofluorinated compounds.

Scientific Research Applications

5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    6,6a-Dihydro-1aH-1-oxa-cyclopropa[a]indene: Lacks the fluorine atom, resulting in different chemical properties.

    5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene: Similar structure but with a chlorine atom instead of fluorine.

    5-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene: Contains a bromine atom, leading to different reactivity.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-7-3-1-2-5-6(7)4-8-9(5)11-8/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQWECAZVIBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=C1C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585772
Record name 5-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-62-0
Record name 5-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene
Reactant of Route 2
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene
Reactant of Route 3
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene
Reactant of Route 4
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene
Reactant of Route 5
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene
Reactant of Route 6
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.